Product packaging for 1-tert-Butoxy-2,2,4-trimethylpentan-3-ol(Cat. No.:CAS No. 61478-21-5)

1-tert-Butoxy-2,2,4-trimethylpentan-3-ol

Cat. No.: B14572253
CAS No.: 61478-21-5
M. Wt: 202.33 g/mol
InChI Key: NBHSDSKESUUSHW-UHFFFAOYSA-N
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Description

1-tert-Butoxy-2,2,4-trimethylpentan-3-ol is a specialty ether-alcohol compound of interest in chemical and materials science research. This molecule features a tert-butoxy ether group and a tertiary alcohol group on a branched pentane carbon chain, a structure that suggests potential utility in organic synthesis and materials development. Related structural analogs, specifically ethers of 2,2,4-trimethylpentane-1,3-diol, have been identified for their application as fragrance materials in consumer products such as perfumes, soaps, detergents, and cosmetics . The steric hindrance offered by the bulky alkyl groups adjacent to the alcohol functional group can influence its reactivity and physical properties, including its boiling point and solubility . Researchers may explore this compound's potential as an intermediate in organic synthesis, a building block for specialty polymers, or a component in formulated products. Its mechanism of action in applications is likely tied to its combined ether and alcohol functionalities, which can affect hydrogen bonding, polarity, and solvation properties. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O2 B14572253 1-tert-Butoxy-2,2,4-trimethylpentan-3-ol CAS No. 61478-21-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61478-21-5

Molecular Formula

C12H26O2

Molecular Weight

202.33 g/mol

IUPAC Name

2,2,4-trimethyl-1-[(2-methylpropan-2-yl)oxy]pentan-3-ol

InChI

InChI=1S/C12H26O2/c1-9(2)10(13)12(6,7)8-14-11(3,4)5/h9-10,13H,8H2,1-7H3

InChI Key

NBHSDSKESUUSHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)COC(C)(C)C)O

Origin of Product

United States

Strategic Synthetic Methodologies for 1 Tert Butoxy 2,2,4 Trimethylpentan 3 Ol

Retrosynthetic Analysis and Key Disconnections for the 1-tert-Butoxy-2,2,4-trimethylpentan-3-ol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which illuminates potential synthetic pathways. amazonaws.com For this compound, two primary disconnections are most logical.

The first and most apparent disconnection is at the C-O ether linkage (Route A). This simplifies the target into tert-butyl alcohol (or a tert-butyl cation equivalent) and the core alcohol, 2,2,4-trimethylpentan-3-ol. This core alcohol can be further disconnected across the C3-C4 bond, suggesting a Grignard-type reaction between isopropylmagnesium bromide and pivaldehyde (2,2-dimethylpropanal).

A second strategic disconnection breaks the C2-C3 carbon-carbon bond of the alcohol scaffold (Route B). This approach envisions the coupling of a tert-butyl nucleophile, such as tert-butylmagnesium chloride, with 3-methyl-2-butanone (B44728). This pathway directly assembles the carbon skeleton around the future tertiary alcohol center.

A third, more convergent approach involves an aldol-type disconnection of the C3-C4 bond (Route C). This pathway suggests the reaction of an enolate derived from diisopropyl ketone with pivaldehyde. This route is particularly attractive for introducing stereocontrol at the C3 position. Each of these routes presents unique challenges, primarily related to managing the steric bulk of the interacting fragments.

Route Key Disconnection Synthons Potential Starting Materials
A C(ether)-Ot-BuO⁻ + 2,2,4-trimethylpentan-3-olIsobutylene (B52900) + 2,2,4-trimethylpentan-3-ol
A (further) C3-C4 of alcohol(CH₃)₂CH⁻ + (CH₃)₃CCHOIsopropylmagnesium bromide + Pivaldehyde
B C2-C3 of alcohol(CH₃)₃C⁻ + (CH₃)₂CH(CO)CH₃tert-Butylmagnesium chloride + 3-Methyl-2-butanone
C C3-C4 (Aldol)Diisopropyl ketone enolate + PivaldehydeDiisopropyl ketone + Pivaldehyde

Development and Optimization of Stereoselective Pathways to this compound

The C3 hydroxyl-bearing carbon in the target molecule is a stereocenter. Consequently, controlling its absolute and relative stereochemistry is a critical goal in any sophisticated synthesis.

The aldol (B89426) reaction is a powerful tool for C-C bond formation and the creation of stereocenters. nih.gov The Evans aldol reaction, utilizing chiral N-acyloxazolidinone auxiliaries, is renowned for its high diastereoselectivity in producing syn-aldol adducts. alfa-chemistry.comresearchgate.net In the context of Route C, the boron enolate of an N-propionyl oxazolidinone bearing an isopropyl group at the C2 position could react with the highly hindered pivaldehyde. The stereochemical outcome is dictated by a chair-like Zimmerman-Traxler transition state, where the substituents of the aldehyde and the enolate orient themselves to minimize steric interactions. harvard.eduyoutube.com The chiral auxiliary shields one face of the enolate, forcing the aldehyde to approach from the less hindered face, thereby establishing the stereocenter.

The Abiko-Masamune modification of the aldol reaction often employs silyl (B83357) enol ethers and a chiral boron catalyst, also providing high levels of stereocontrol. The significant steric hindrance posed by both the enolate derived from a diisopropyl ketone equivalent and the pivaldehyde electrophile would likely necessitate optimization of reaction conditions, such as the choice of Lewis acid and solvent, to achieve high yields and selectivity. researchgate.net

Methodology Reactants Expected Selectivity Key Feature
Evans Aldol Chiral N-acyloxazolidinone, Bu₂BOTf, PivaldehydeHigh syn-diastereoselectivity (>95:5 d.r.)Covalent chiral auxiliary directs stereochemistry via a rigid transition state. alfa-chemistry.com
Abiko-Masamune Silyl enol ether, Chiral Boron Catalyst, PivaldehydeHigh enantioselectivity (>90% e.e.)Catalytic approach using a chiral Lewis acid to create an asymmetric environment. researchgate.net

Beyond aldol strategies, the tertiary alcohol can be constructed via the asymmetric addition of an organometallic reagent to a prochiral ketone. For the disconnection outlined in Route B, this would involve the addition of a tert-butyl nucleophile to 3-methyl-2-butanone. The synthesis of chiral tertiary alcohols is a known challenge due to the steric crowding in the transition state. thieme-connect.comresearchgate.net

Catalytic enantioselective methods often involve a metal catalyst (e.g., Zinc, Titanium, or Lanthanide) complexed with a chiral ligand, such as (−)-sparteine, BINOL derivatives, or Salen complexes. These chiral complexes coordinate to either the organometallic reagent or the ketone, activating it and creating a chiral environment that favors addition to one prochiral face over the other. researchgate.net The significant steric difference between the isopropyl and methyl groups of 3-methyl-2-butanone provides a basis for achieving facial selectivity.

A conceptually different, though more challenging, approach involves the direct, regioselective functionalization of a pre-existing alkane skeleton like 2,2,4-trimethylpentane. Modern synthetic methods involving transition-metal-catalyzed C-H activation could theoretically install a hydroxyl group or a precursor at the C3 position. nih.govmdpi.com However, achieving high regioselectivity among the multiple, chemically similar C-H bonds in such a branched alkane is exceptionally difficult. rsc.org Without a directing group to guide the catalyst to the desired position, such a strategy would likely yield a mixture of isomers, making it less practical for a targeted synthesis compared to convergent bond-construction strategies.

Novel Approaches to the Introduction of the tert-Butoxy (B1229062) Moiety

The formation of the tert-butyl ether from the sterically hindered 2,2,4-trimethylpentan-3-ol is non-trivial. The classic Williamson ether synthesis, involving the alkoxide and a tert-butyl halide, would fail due to the strong basicity of the tertiary alkoxide favoring elimination (E2) of the tert-butyl halide to produce isobutylene. Therefore, alternative methods are required.

A well-established method is the acid-catalyzed addition of isobutylene to the alcohol. Here, a strong acid (e.g., H₂SO₄, HClO₄) protonates isobutylene to form the stable tert-butyl cation, which is then trapped by the alcohol nucleophile. researchgate.net While effective, these harsh conditions may not be suitable for sensitive substrates.

More recent and milder methods have been developed for the synthesis of hindered ethers. rsc.orgnih.gov One practical approach involves reacting the alcohol with tert-butyl acetate (B1210297) in the presence of a catalytic amount of a strong acid like perchloric acid. researchgate.net Another innovative strategy uses electrochemistry to generate carbocations under non-acidic conditions, which can then be intercepted by hindered alcohols. nih.gov

Method Reagents Conditions Advantages/Disadvantages
Acid-Catalyzed Addition Isobutylene, cat. H₂SO₄Anhydrous, low temp.Adv: High yielding, uses inexpensive reagents. Disadv: Harsh acidic conditions.
tert-Butyl Acetate Method t-BuOAc, cat. HClO₄Dichloromethane, room temp.Adv: Very mild conditions, efficient. researchgate.netDisadv: Requires stoichiometric t-BuOAc.
Electrochemical (Hofer-Moest) Carboxylic acid precursor, R-OHElectrolysis, non-acidicAdv: Extremely mild, avoids strong acids. nih.govDisadv: Requires specialized equipment.

Design and Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Probes

Isotopic labeling is an indispensable tool for elucidating reaction mechanisms and tracking metabolic pathways. wikipedia.orgnih.gov The synthesis of a labeled version of this compound can be readily achieved by incorporating an isotopically enriched starting material into one of the synthetic routes discussed.

For instance, to probe a reaction involving the hydrogen atom at C3, one could employ a deuterated version of pivaldehyde (2,2-dimethylpropanal-1-d) in an aldol or Grignard reaction (Route A or C). The resulting alcohol would bear a deuterium (B1214612) label specifically at the C3 position.

Similarly, ¹³C labeling can be introduced by using ¹³C-labeled organometallic reagents. For example, ¹³C-methylmagnesium iodide could be used to construct the isopropyl group, placing the label on one of the terminal methyl groups. An ¹⁸O label could be introduced into the hydroxyl group by performing a hydrolysis step with H₂¹⁸O.

These labeled compounds serve as mechanistic probes. researchgate.netnih.gov For example, the rate difference between the reaction of a deuterated versus a non-deuterated substrate (a kinetic isotope effect) can provide insight into whether the C-H bond at the labeled position is broken in the rate-determining step of a reaction.

Isotope Labeled Precursor Synthetic Route Position of Label
Deuterium (D) Pivaldehyde-1-dRoute A or CC3 position
Carbon-13 (¹³C) ¹³CH₃MgIUsed to build isopropyl groupC5 or C4' methyl group
Oxygen-18 (¹⁸O) H₂¹⁸OHydrolysis of a silyl ether intermediateC3-OH (ether oxygen)

Stereochemical Elucidation and Chiral Resolution in 1 Tert Butoxy 2,2,4 Trimethylpentan 3 Ol Studies

Advanced Spectroscopic Methods for Stereoisomer Differentiation (e.g., Chiral Gas Chromatography-Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

Advanced spectroscopic techniques are fundamental in distinguishing between stereoisomers. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying enantiomers and diastereomers. This technique would involve passing the volatile 1-tert-Butoxy-2,2,4-trimethylpentan-3-ol through a chiral stationary phase within a GC column. The differential interactions between the enantiomers and the chiral stationary phase would lead to different retention times, allowing for their separation and subsequent identification by mass spectrometry. However, no published chromatograms or mass spectra specific to the chiral separation of this compound are available.

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. In the presence of a chiral solvating agent or a chiral lanthanide shift reagent, the NMR spectra of enantiomers, which are identical in an achiral environment, can be resolved. This would result in distinct signals for corresponding protons or carbons in the different enantiomers of this compound. Analysis of these differences, particularly in the proton and carbon chemical shifts of the stereogenic center at C3 and adjacent groups, would be crucial. Without experimental data, a table of expected chemical shift differences cannot be generated.

Chiral Separation Techniques and Enantiomeric Excess Determination (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for both the analytical and preparative separation of enantiomers. For this compound, a suitable CSP would be selected based on the compound's functional groups. The differential interaction between the enantiomers and the CSP would lead to their separation, allowing for the determination of the enantiomeric excess (ee) of a mixture. The enantiomeric excess is a measure of the purity of a chiral sample and is calculated from the relative peak areas of the two enantiomers in the chromatogram. No HPLC chromatograms or data on the resolution of this specific compound have been reported.

A hypothetical data table for a chiral HPLC separation would typically include the following, though the values are purely illustrative due to the lack of real data:

ParameterValue
Column Chiralpak AD-H (example)
Mobile Phase Hexane/Isopropanol (90:10) (example)
Flow Rate 1.0 mL/min (example)
Retention Time (Enantiomer 1) Not Available
Retention Time (Enantiomer 2) Not Available
Resolution (Rs) Not Available
Enantiomeric Excess (ee) Not Determined

Configurational Assignment Methodologies (e.g., X-ray Crystallography of Derivatives, Electronic Circular Dichroism Spectroscopy, Vibrational Circular Dichroism)

Determining the absolute configuration (R or S) of a chiral center is a critical aspect of stereochemical elucidation. X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule. As this compound is a liquid at room temperature, it would likely need to be derivatized to form a crystalline solid suitable for X-ray analysis. The resulting crystal structure would reveal the absolute configuration of the stereogenic center. No such crystallographic data for derivatives of this compound are available in the public domain.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer. By comparing the experimentally measured ECD or VCD spectrum with spectra predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the sample can be determined. There are no published ECD or VCD spectra for this compound.

Derivatization and Analog Synthesis of 1 Tert Butoxy 2,2,4 Trimethylpentan 3 Ol

Synthesis of Ketone Precursors and Regioselective Oxidative Transformations (e.g., 1-tert-Butoxy-2,2,4-trimethylpentan-3-one)

The synthesis of the corresponding ketone, 1-tert-Butoxy-2,2,4-trimethylpentan-3-one, from 1-tert-Butoxy-2,2,4-trimethylpentan-3-ol requires regioselective oxidation of the secondary alcohol. The significant steric hindrance around the hydroxyl group, posed by the adjacent tert-butyl and isopropyl groups, presents a considerable challenge for this transformation. Standard oxidizing agents may prove ineffective due to the inaccessibility of the reaction center.

Hypothetical Oxidation Methods:

Oxidizing SystemDescriptionPotential Outcome
Swern OxidationUtilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered non-nucleophilic base like triethylamine.This method is known for its mild conditions and tolerance of various functional groups, making it a candidate for oxidizing the target alcohol without affecting the ether linkage.
Dess-Martin Periodinane (DMP)A hypervalent iodine reagent that provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.DMP is often effective for hindered alcohols where other methods fail, suggesting its potential applicability in synthesizing 1-tert-Butoxy-2,2,4-trimethylpentan-3-one.
Chromic Acid-Based Reagents (e.g., PCC, PDC)Pyridinium chlorochromate (PCC) and pyridinium dichromate (PDC) are commonly used for the oxidation of alcohols.The efficacy of these reagents would depend on their ability to overcome the steric barrier of the substrate.

The synthesis of the parent alcohol, 2,2,4-trimethylpentan-3-ol, can be accomplished through the reaction of isobutyraldehyde with a suitable Grignard reagent. Subsequent etherification of the hydroxyl group would yield the target compound.

Functional Group Interconversions at the Hydroxyl and Ether Moieties

Functional group interconversions involving the hydroxyl and ether groups of this compound are also influenced by steric factors.

At the Hydroxyl Moiety:

Reactions at the secondary alcohol are sterically demanding. Esterification or etherification of this group would require forcing conditions or highly reactive reagents. For instance, acylation to form an ester might necessitate the use of a highly reactive acylating agent in the presence of a potent catalyst.

At the Ether Moiety:

The tert-butyl ether group is generally stable under basic and nucleophilic conditions but is susceptible to cleavage under acidic conditions. The mechanism of cleavage typically proceeds via an E1 pathway, involving the formation of a stable tert-butyl carbocation. This property can be exploited for deprotection or further derivatization. For example, treatment with a strong acid like trifluoroacetic acid could cleave the ether, yielding 2,2,4-trimethylpentane-1,3-diol.

Design and Synthesis of Structurally Related Branched Alcohols and Ethers with Modified Substitution Patterns

The synthesis of structurally related branched alcohols and ethers with modified substitution patterns can be achieved by varying the starting materials in a convergent synthetic approach. For instance, employing different Grignard reagents with isobutyraldehyde or its derivatives can lead to a variety of sterically hindered secondary alcohols.

Subsequent etherification of these newly synthesized alcohols can be accomplished using methods suitable for hindered substrates. The Williamson ether synthesis, a classical method for forming ethers, may be challenging due to the steric hindrance of the secondary alkoxide, which could favor elimination over substitution. learncbse.in Therefore, alternative methods might be necessary.

Strategies for Synthesizing Analogous Ethers:

MethodDescriptionApplicability
Acid-catalyzed addition of alcohols to alkenesThis method involves the protonation of an alkene to form a carbocation, which is then trapped by an alcohol.This could be a viable route for synthesizing certain branched ethers, depending on the availability of the corresponding alkene precursors.
Alkoxymercuration-demercurationThis two-step process provides a Markovnikov addition of an alcohol to an alkene with no carbocation rearrangement.This method is often effective for the synthesis of ethers from alkenes and alcohols. libretexts.org

Incorporation of the this compound Scaffold into Complex Molecular Architectures

The highly branched and lipophilic nature of the this compound scaffold makes it an interesting building block for incorporation into more complex molecular architectures, particularly in the context of drug discovery and materials science. The bulky aliphatic structure can impart unique properties to a molecule, such as increased metabolic stability or altered solubility.

The incorporation of such "privileged scaffolds" is a strategy employed in drug discovery to explore chemical space and identify new bioactive compounds. nih.gov While there is no specific documented use of the this compound scaffold in complex molecules, its structural features suggest potential applications where steric bulk and lipophilicity are desired.

The synthetic handles for incorporation are the hydroxyl and, to a lesser extent, the ether functionalities. The hydroxyl group can be used as a nucleophile or can be converted into a leaving group for substitution reactions. The tert-butyl ether can be cleaved to reveal a hydroxyl group for further functionalization.

Advanced Analytical and Spectroscopic Characterization for Research on 1 Tert Butoxy 2,2,4 Trimethylpentan 3 Ol

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the precise molecular formula of a compound. For 1-tert-Butoxy-2,2,4-trimethylpentan-3-ol (C₁₂H₂₆O₂), HRMS can measure the mass of the molecular ion with high accuracy, allowing for the differentiation between compounds with the same nominal mass but different elemental compositions.

Molecular Formula Confirmation: The expected exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared with the experimental value, typically within a few parts per million (ppm), to confirm the elemental formula.

Formula: C₁₂H₂₆O₂

Nominal Mass: 12 * 12 + 26 * 1 + 2 * 16 = 202 amu

Monoisotopic Mass: 202.1933 Da

Analysis of the fragmentation patterns in the mass spectrum provides valuable information about the molecule's structure. For tert-butyl ethers, a characteristic fragmentation is the loss of a tert-butyl group to form a stable tert-butyl cation ([C₄H₉]⁺), which results in a prominent peak at an m/z of 57. scielo.br Other significant fragmentation pathways for this compound would involve alpha-cleavage adjacent to the alcohol and ether oxygen atoms. miamioh.edulibretexts.org

Table 1: Predicted HRMS Fragmentation Data for this compound

Predicted m/zIon FormulaDescription of Loss
202.1933[C₁₂H₂₆O₂]⁺Molecular Ion (M⁺)
187.1698[C₁₁H₂₃O₂]⁺Loss of a methyl radical (•CH₃)
145.1592[C₈H₁₇O₂]⁺Loss of a tert-butyl radical (•C(CH₃)₃) from the ether
101.1017[C₆H₁₃O]⁺Alpha-cleavage with loss of the isobutyl group (•CH₂CH(CH₃)₂)
57.0704[C₄H₉]⁺Formation of tert-butyl cation (base peak) scielo.br

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., COSY, HSQC, HMBC, NOESY)

Multidimensional NMR spectroscopy is indispensable for assembling the complete atomic connectivity and spatial arrangement of this compound. While ¹H and ¹³C NMR provide initial information on the chemical environments of protons and carbons, 2D techniques resolve ambiguities and confirm the structure. Carbons adjacent to an ether oxygen typically appear in the 50-80 ppm range in ¹³C NMR spectra, while those adjacent to an alcohol oxygen are found around 50-65 ppm. libretexts.orglibretexts.org Protons on carbons next to an ether oxygen are expected in the 3.4-4.5 ppm region of the ¹H NMR spectrum. pressbooks.pubpressbooks.pub

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton network within the 2,2,4-trimethylpentyl backbone, for instance, showing a correlation between the proton on C3 and the proton on C4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. This technique would definitively assign which protons are bonded to which carbons, for example, linking the signal from the nine equivalent protons of the tert-butoxy (B1229062) group to the corresponding methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this sterically hindered molecule, NOESY could reveal spatial proximity between the protons of the tert-butyl group and protons on the trimethylpentyl moiety.

Table 2: Predicted 2D NMR Correlations for Structural Elucidation

NMR ExperimentCorrelating GroupsInformation Gained
COSYH3 ↔ H4Confirms adjacency of the alcohol and the isopropyl-like end.
HSQCtert-Butoxy CH₃ protons ↔ tert-Butoxy CAssigns the ¹H and ¹³C signals for the tert-butoxy group.
HMBCtert-Butoxy CH₃ protons ↔ C3Connects the tert-butoxy group to the pentanol (B124592) backbone.
NOESYtert-Butyl protons ↔ C2-Methyl protonsProvides insight into the preferred conformation and spatial arrangement.

Advanced Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques coupled with mass spectrometry are essential for assessing the purity of this compound and for its analysis within complex mixtures, such as reaction products or fuel blends. chromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and thermally stable compounds like ethers and alcohols. nih.gov The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The retention time is a characteristic property used for identification, while the mass spectrometer provides structural confirmation and quantification. This method is highly effective for identifying isomeric impurities and byproducts from synthesis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when analyzing the compound in a complex, non-volatile matrix, LC-MS is the preferred method. oup.com Separation occurs in the liquid phase, which avoids the need for high temperatures that could degrade the sample. LC-MS is particularly useful for quantitative analysis in various matrices and can be employed for metabolic profiling studies where derivatization might be necessary to improve chromatographic behavior. uab.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule by probing its bond vibrations.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying key functional groups. For this compound, the spectrum would be dominated by characteristic absorptions. A strong, broad band in the 3200-3600 cm⁻¹ region is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. libretexts.orgdocbrown.info A strong C-O stretching band for the ether linkage would be expected in the 1050-1150 cm⁻¹ range. libretexts.orgfiveable.me The C-O stretch of the secondary alcohol would also appear in this region, typically between 1000-1200 cm⁻¹. fiveable.me Abundant C-H stretching and bending vibrations from the numerous alkyl groups would be observed around 2850-3000 cm⁻¹ and 1300-1500 cm⁻¹, respectively. fiveable.me

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C bond vibrations of the alkyl backbone produce strong signals, making it an excellent tool for fingerprinting the hydrocarbon skeleton of the molecule.

Table 3: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical IR Intensity
Alcohol (O-H)Stretching (H-bonded)3200 - 3600Strong, Broad
Alkyl (C-H)Stretching2850 - 3000Strong
Ether (C-O)Stretching1050 - 1150Strong
Alcohol (C-O)Stretching1000 - 1200Strong

Solid-State Characterization Techniques (e.g., X-ray Diffraction) for Crystalline Derivatives

While this compound is likely a liquid or low-melting solid at room temperature, its solid-state structure can be definitively determined by creating a crystalline derivative. Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous three-dimensional structure of a molecule. researchgate.net

This method involves irradiating a single crystal of a suitable derivative with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, revealing the precise positions of each atom. The resulting structural data includes exact bond lengths, bond angles, and torsional angles. nih.gov This information confirms the molecular connectivity and provides insight into the molecule's conformation in the solid state, which is often influenced by intermolecular interactions like hydrogen bonding and van der Waals forces within the crystal lattice. nih.govrsc.org For a chiral molecule like this, X-ray diffraction can also be used to determine the absolute stereochemistry.

Theoretical and Computational Chemistry Approaches to 1 Tert Butoxy 2,2,4 Trimethylpentan 3 Ol

Quantum Chemical Calculations of Molecular Conformations, Electronic Structure, and Conformational Isomerism

Due to the presence of multiple single bonds and bulky substituents, 1-tert-butoxy-2,2,4-trimethylpentan-3-ol can exist in numerous conformations. Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT) and ab initio calculations, are essential for determining the relative energies of these conformers and identifying the most stable structures.

Electronic structure analysis, based on these optimized geometries, provides insights into the molecule's reactivity. nih.govaustinpublishinggroup.com Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. For this compound, the HOMO is expected to be localized around the oxygen atoms of the hydroxyl and ether groups, making them the primary sites for electrophilic attack. The LUMO would likely be distributed over the carbon-oxygen bonds.

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDescription of Key Dihedral Angle(s)Relative Energy (kcal/mol)Key Feature
A Gauche arrangement of bulky groups0.0Optimized steric arrangement
B Eclipsed arrangement of bulky groups> 5.0High steric strain
C Conformation allowing intramolecular H-bond~0.5 - 1.5Stabilized by H-bonding

Note: This table is illustrative and based on general principles of conformational analysis for sterically hindered molecules. Actual values would require specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis using Density Functional Theory (DFT)

Density Functional Theory is a widely used computational method to model chemical reaction pathways and analyze the structures and energies of transition states. nrel.gov For the synthesis of this compound, such as through the etherification of 2,2,4-trimethylpentan-3-ol with a tert-butoxy (B1229062) source, DFT could be employed to elucidate the reaction mechanism.

By mapping the potential energy surface of the reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure for each elementary step and calculating the activation energy. For a sterically demanding reaction, such as the formation of this ether, understanding the transition state geometry is crucial for explaining the reaction's feasibility and predicting conditions that might favor it. For instance, DFT calculations could help in understanding why traditional etherification methods may be inefficient for constructing such a hindered ether and guide the development of alternative synthetic strategies, such as the electrochemical methods recently developed for similar sterically hindered ethers. nih.gov

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, providing insights into intermolecular interactions and the influence of the solvent. researchgate.netmdpi.comrsc.org An MD simulation of this compound in a solvent like water or a nonpolar solvent would reveal how the molecule interacts with its environment.

Key insights from such simulations would include the nature of hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. MD simulations on similar ether alcohols have shown a complex interplay between intramolecular and intermolecular hydrogen bonding. mdpi.comnih.govresearchgate.net In solution, this compound would engage in hydrogen bonding with solvent molecules and with other molecules of itself, leading to the formation of transient clusters. The bulky alkyl groups would influence the solvation shell structure and the dynamics of these interactions. Studies on tert-butyl alcohol in aqueous solutions have provided detailed information on hydration properties and self-aggregation, which would be analogous to the behavior of the target molecule. researchgate.net

Prediction of Spectroscopic Parameters and Validation against Experimental Data

Computational chemistry can predict various spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. nih.govmdpi.com These predictions are valuable for structure elucidation and for interpreting experimental spectra.

For this compound, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict ¹H and ¹³C NMR chemical shifts. mdpi.com By calculating the spectra for different low-energy conformers, a population-weighted average spectrum can be obtained and compared with experimental data. This comparison can help confirm the predominant solution-phase conformation. Discrepancies between predicted and experimental spectra can point to specific molecular interactions or dynamic processes not fully captured by the computational model.

Similarly, the calculation of vibrational frequencies can aid in the assignment of peaks in infrared (IR) and Raman spectra. The calculated spectrum for the lowest energy conformer would show characteristic vibrational modes, such as the O-H stretching frequency, which is sensitive to hydrogen bonding. researchgate.netacs.org

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Spectroscopic ParameterPredicted Value (Illustrative)Experimental Value (Hypothetical)
¹H NMR (δ, ppm) - OH proton2.5 - 3.52.8
¹³C NMR (δ, ppm) - C-OH carbon75 - 8581
IR Frequency (cm⁻¹) - O-H stretch3400 - 36003450 (broad)

Note: The predicted values are typical ranges for similar functional groups and would need to be calculated specifically for this molecule. Experimental values are hypothetical.

Application of Machine Learning and Artificial Intelligence in Chemical Reaction Prediction and Synthesis Planning

In recent years, machine learning (ML) and artificial intelligence (AI) have become powerful tools in chemistry for predicting reaction outcomes and planning synthetic routes. nih.govacs.orgarocjournal.comnih.gov For a complex molecule like this compound, these technologies can be particularly beneficial.

ML models, trained on vast databases of chemical reactions, can predict the major product of a reaction given the reactants and conditions. acs.org This is especially useful when dealing with sterically bulky reactants where the outcome may not be intuitive. Neural networks can learn the complex, non-linear relationships between molecular features and reaction success, potentially identifying suitable conditions for challenging transformations. arocjournal.com

Emerging Research Frontiers and Unaddressed Challenges in Tert Butoxy Alcohol Chemistry

Development of Novel Catalytic Systems for Highly Selective Transformations

The steric bulk of the tert-butoxy (B1229062) group and adjacent alkyl substituents in molecules like 1-tert-Butoxy-2,2,4-trimethylpentan-3-ol necessitates the development of highly specialized catalytic systems to achieve selective chemical transformations. Traditional methods may be inefficient or lack the required selectivity when dealing with such congested molecular architectures.

Recent research has focused on Lewis acid catalysts for reactions involving tert-butyl ether and carbonate formation. For instance, Erbium(III) triflate (Er(OTf)₃) has emerged as a versatile and reusable catalyst for the protection of alcohols as tert-butyl ethers under solvent-free conditions. researchgate.netorganic-chemistry.org This method is notable for its mild reaction conditions and broad substrate scope, encompassing primary, secondary, and even tertiary alcohols. researchgate.net Another approach involves phase transfer catalysis for the tert-butyloxycarbonylation of alcohols using di-tert-butyl dicarbonate; however, this method shows limitations with highly hindered tertiary alcohols, which are often unreactive. researchgate.net

Furthermore, advancements in C-H bond activation offer promising avenues. An electron-poor manganese catalyst has been developed that, in the presence of nonafluoro-tert-butyl alcohol as a solvent, can catalytically activate hydrogen peroxide to hydroxylate sterically congested primary C-H bonds within a tert-butyl group. chemrxiv.org This strategy represents a significant step towards functionalizing otherwise inert positions in a molecule. Silver-based catalysts have also shown unusual reactivity, enabling complex cyclization and skeletal rearrangement reactions in specifically designed alkynol precursors containing bulky substituents. acs.org

Table 1: Comparison of Catalytic Systems for Transformations Involving tert-Butoxy Groups

Catalyst SystemTransformationSubstratesKey Features
Erbium(III) triflate (Er(OTf)₃)tert-Butylation of alcoholsPrimary, secondary, tertiary alcohols; phenolsSolvent-free; mild conditions; reusable catalyst. researchgate.netorganic-chemistry.org
Tetrabutylammonium hydrogen sulfatetert-ButyloxycarbonylationPrimary and secondary alcohols; phenolsPhase transfer catalysis; tertiary alcohols are unreactive. researchgate.net
Manganese Complex / H₂O₂C-H HydroxylationSterically congested tert-butyl groupsSite-selective; operates in a strong hydrogen bond donor solvent. chemrxiv.org
Silver (Ag₂O or AgNO₃)Cyclization / RearrangementDibenzocycloheptenylalkynolsLigand and silver salt control divergence between planar and 3D products. acs.org

These developments highlight a clear trend towards catalysts that can operate under mild conditions with high selectivity, overcoming the steric hindrance imposed by groups like the tert-butoxy moiety.

Exploration of Bio-Inspired Synthetic Methodologies and Biocatalytic Approaches for tert-Butoxy Alcohol Derivatives

Nature provides a vast blueprint for conducting complex chemical synthesis with remarkable precision. Bio-inspired and biocatalytic approaches are increasingly being explored to harness the efficiency and selectivity of enzymes for synthesizing and modifying complex molecules, including tert-butoxy alcohol derivatives. The unique steric and electronic properties of the tert-butyl group are relevant in both biosynthetic pathways and biocatalytic processes. rsc.org

While specific biocatalytic routes for this compound are not documented, principles from related fields can be applied. For example, enzymes like lipases have been successfully used in the resolution of alcohols. In the synthesis of bis-THF alcohol, an intermediate for HIV protease inhibitors, porcine pancreatic lipase (B570770) (PPL) was used for an efficient resolution step. semanticscholar.org This demonstrates the potential of enzymes to differentiate between stereocenters even in complex molecules.

The production of bio-alcohols, such as butanol through Acetone-Butanol-Ethanol (ABE) fermentation, showcases how microorganisms can be engineered to produce valuable chemical feedstocks. mdpi.com Synthetic biology approaches, which involve constructing artificial metabolic pathways in host organisms like E. coli or yeast, could potentially be adapted to produce more complex, functionalized alcohols. mdpi.com Although current yields for engineered butanol pathways are often low, the technology is rapidly advancing. mdpi.com The overarching goal is to develop enzymatic or whole-cell systems that can perform selective oxidations, reductions, or group transfers on sterically hindered substrates, mimicking nature's synthetic prowess. nih.gov

Integration of Green Chemistry Principles in the Synthesis and Derivatization Processes

The integration of green chemistry principles is paramount for the future of chemical manufacturing. This involves minimizing waste, reducing energy consumption, and eliminating the use of hazardous substances. The synthesis of tert-butoxy alcohols and their derivatives provides a fertile ground for implementing these principles.

A key area of focus is the use of sustainable catalysts and reaction conditions. As mentioned, Erbium(III) catalysts have been utilized for the formation of tert-butoxy carbonates and ethers under solvent-free conditions, often assisted by ultrasound or microwave irradiation to reduce reaction times. researchgate.netrsc.org The ability to recover and reuse the catalyst from the aqueous phase adds to the sustainability of the process. researchgate.net Solid acid catalysts, such as acidic resins (Amberlyst-15) and zeolites, are being investigated for the etherification of bioderived alcohols like glycerol (B35011) with tert-butanol, offering a heterogeneous catalytic route that simplifies product purification. mdpi.com

Table 2: Green Chemistry Approaches in tert-Butoxy Compound Synthesis

Green Chemistry PrincipleConventional MethodGreener Alternative
Catalysis Stoichiometric reagentsReusable solid acid or Lewis acid catalysts (e.g., Er(OTf)₃). researchgate.netmdpi.com
Solvents Chlorinated or volatile organic solventsSolvent-free conditions or greener solvents like MTBE. researchgate.netsemanticscholar.org
Energy Input Conventional heatingMicrowave or ultrasound irradiation to reduce reaction times. rsc.org
Process Efficiency Multi-step synthesis with isolationOne-pot or telescoped procedures. semanticscholar.org

The application of these principles is essential for developing economically viable and environmentally benign routes to complex molecules like this compound.

Advanced Materials Applications and Supramolecular Chemistry of Related Molecular Scaffolds

The structural features of this compound, namely the bulky tert-butoxy group and the hydroxyl functionality, suggest potential applications in materials science and supramolecular chemistry. The tert-butyl group is often employed to introduce steric bulk and control the conformational rigidity of molecules. chemrxiv.org

In supramolecular chemistry, non-covalent interactions such as hydrogen bonding, C-H···π, and hydrophobic interactions are used to construct well-defined molecular assemblies. acs.org The hydroxyl group in a tert-butoxy alcohol can act as a hydrogen bond donor and acceptor, enabling the formation of ordered structures in the solid state or in solution. The bulky tert-butyl groups can influence the packing of molecules, potentially leading to the formation of porous materials or specific host-guest complexes. Studies on related molecules have shown that tert-butyl groups can direct the formation of specific supramolecular structures, such as brick-wall or grid-like patterns, when co-deposited on surfaces. researchgate.net

While direct applications of this compound in advanced materials are not established, its structural motifs are found in compounds used in various fields. For example, derivatives of 2,2,4-trimethyl-1,3-pentanediol (B51712) are used as coalescing agents and plasticizers in paints, inks, and coatings. atamanchemicals.com The controlled introduction of bulky, non-polar groups like the tert-butoxy group can be used to tune the physical properties of polymers and other materials. The principles of supramolecular assembly, guided by the specific intermolecular forces of functional groups present in tert-butoxy alcohols, could be harnessed to design novel liquid crystals, gels, or molecular sensors. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-tert-Butoxy-2,2,4-trimethylpentan-3-ol with high purity?

  • Methodological Answer : Synthesis typically involves etherification of tertiary alcohols with alkoxy groups under acidic or catalytic conditions. For example, reacting 2,2,4-trimethylpentan-3-ol with tert-butyl bromide in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) can yield the target compound. Purification via fractional distillation (boiling point: ~297.8°C at 760 mmHg) or column chromatography is critical to isolate high-purity product. Confirm purity using GC-MS or NMR to detect residual solvents/byproducts .

Q. How should researchers characterize the structural and physical properties of this compound?

  • Methodological Answer : Key characterization steps include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm branching patterns and ether linkage.
  • FT-IR : Identify hydroxyl (O-H) and ether (C-O-C) stretching vibrations.
  • Density and refractive index : Measure experimentally (density: ~0.971 g/cm³; refractive index: ~1.454) and compare with literature values for consistency .
  • Thermogravimetric analysis (TGA) : Assess thermal stability under controlled conditions.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use EN 374-certified gloves (e.g., nitrile) and safety goggles. Avoid latex gloves due to permeability risks .
  • Ventilation : Use fume hoods for volatile reactions; monitor air quality if ventilation is inadequate.
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste.
  • Skin care : Apply barrier creams post-handling to prevent irritation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates or catalytic behavior) may arise from impurities or solvent effects.

  • Controlled replication : Repeat experiments under standardized conditions (solvent, temperature, catalyst purity).
  • Computational modeling : Use DFT calculations to predict reaction pathways and compare with empirical results.
  • Cross-validation : Collaborate with independent labs to verify findings .

Q. What strategies are effective for studying the environmental fate and degradation pathways of this ether?

  • Methodological Answer :

  • Hydrolysis studies : Expose the compound to aqueous solutions at varying pH levels (e.g., pH 3–10) and monitor degradation via LC-MS.
  • Photolysis : Use UV-Vis irradiation to simulate sunlight effects and identify photodegradation products.
  • Microbial assays : Test biodegradability using OECD 301 protocols with activated sludge .

Q. How can conflicting toxicity data from rodent studies inform human risk assessment?

  • Methodological Answer : While rodent studies (e.g., urinary tract tumors) suggest carcinogenic potential, extrapolation to humans requires:

  • Dose-response analysis : Compare exposure levels in rodents (mg/kg/day) with occupational exposure limits.
  • Metabolite profiling : Identify species-specific metabolites using in vitro liver microsomes.
  • Epidemiological gaps : Design longitudinal studies for populations with occupational exposure, noting the current lack of human data .

Q. What advanced techniques are suitable for probing its interactions with biomolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding affinity with proteins/enzymes.
  • Molecular docking : Simulate interactions with receptors (e.g., cytochrome P450) to predict metabolic pathways.
  • Cryo-EM : Visualize structural changes in lipid bilayers caused by the compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.